



Serdemetan Xenograft Mouse Model: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Serdemetan	
Cat. No.:	B1683916	Get Quote

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Introduction

Serdemetan (also known as JNJ-26854165) is a novel, orally bioavailable small molecule that functions as an antagonist of the Human Double Minute 2 (HDM2) ubiquitin ligase.[1][2][3] HDM2 is a critical negative regulator of the p53 tumor suppressor protein.[4][5] By binding to HDM2, **Serdemetan** prevents the interaction between HDM2 and p53, thereby inhibiting the proteasome-mediated degradation of p53.[4][5][6] This leads to the accumulation and activation of p53, which in turn can induce cell cycle arrest, apoptosis, and senescence in tumor cells with wild-type p53.[2][3] Interestingly, **Serdemetan** has also demonstrated activity in p53-mutant tumor models, suggesting additional mechanisms of action may be at play.[6][7]

Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of **Serdemetan**, both as a single agent and as a radiosensitizer.[7] These application notes provide a detailed overview of the experimental design and protocols for evaluating the in vivo efficacy of **Serdemetan** using a xenograft mouse model.

Data Presentation

The following tables summarize quantitative data from preclinical studies of **Serdemetan** in various cancer cell line xenografts.

Table 1: In Vitro Activity of Serdemetan in Human Cancer Cell Lines



Cell Line	Cancer Type	p53 Status	IC50 (μM)	Reference
OCI-AML-3	Acute Myeloid Leukemia	Wild-Type	0.24	[1]
MOLM-13	Acute Myeloid Leukemia	Wild-Type	0.33	[1]
NALM-6	Acute Lymphoblastic Leukemia	Wild-Type	0.32	[1]
REH	Acute Lymphoblastic Leukemia	Wild-Type	0.44	[1]
H460	Non-Small Cell Lung Cancer	Wild-Type	3.9	[8]
A549	Non-Small Cell Lung Cancer	Wild-Type	8.7	[8]

Table 2: Summary of **Serdemetan** Efficacy in Solid Tumor and Acute Lymphoblastic Leukemia (ALL) Xenograft Models from the Pediatric Preclinical Testing Program

Xenograft Panel	Number of Evaluable Models	Models with Significant EFS Distribution Difference vs. Control	Objective Responses (Partial or Complete Response)
Solid Tumors	37	18 (49%)	4
ALL	7	5 (71%)	2

EFS: Event-Free Survival. An event is defined as tumor progression to a predetermined size.[7]



Table 3: Illustrative Example of Tumor Growth Inhibition in an H460 Xenograft Model

Treatmen t Group	Day 0 (mm³)	Day 5 (mm³)	Day 10 (mm³)	Day 15 (mm³)	Day 20 (mm³)	Tumor Growth Inhibition (%) at Day 20
Vehicle Control	102 ± 8	215 ± 15	450 ± 32	890 ± 55	1550 ± 98	-
Serdemeta n (20 mg/kg)	105 ± 9	150 ± 12	220 ± 18	350 ± 25	510 ± 40	67.1

Note: The data in Table 3 is illustrative and based on reported outcomes. It serves as an example of how to present tumor volume data.

Experimental ProtocolsCell Culture and Preparation

- Cell Lines: H460 (human non-small cell lung cancer) and A549 (human lung adenocarcinoma) cell lines are commonly used.[8]
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.
- Cell Counting and Viability: Resuspend the cell pellet in serum-free medium and determine the cell count and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.



• Preparation for Injection: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^6 cells per 100 μ L. Keep the cell suspension on ice until injection.

Xenograft Mouse Model Establishment

- Animal Model: Female athymic nude mice or CB17SC scid-/- mice, 6-8 weeks old, are suitable for establishing xenografts.[3][7]
- Acclimatization: Allow the mice to acclimatize to the facility for at least one week before any procedures.
- Tumor Cell Implantation:
 - Anesthetize the mouse using isoflurane.
 - \circ Subcutaneously inject 100 μ L of the cell suspension (5 x 10 6 cells) into the right flank of each mouse using a 27-gauge needle.
- Tumor Monitoring:
 - Monitor the mice daily for tumor appearance.
 - Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers every 2-3 days.
 - Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
- Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

Serdemetan Formulation and Administration

- Formulation:
 - For oral administration, **Serdemetan** (JNJ-26854165) can be formulated as a solution.
 - Mix the powdered compound with 1N HCl (approximately 2 molar equivalents).



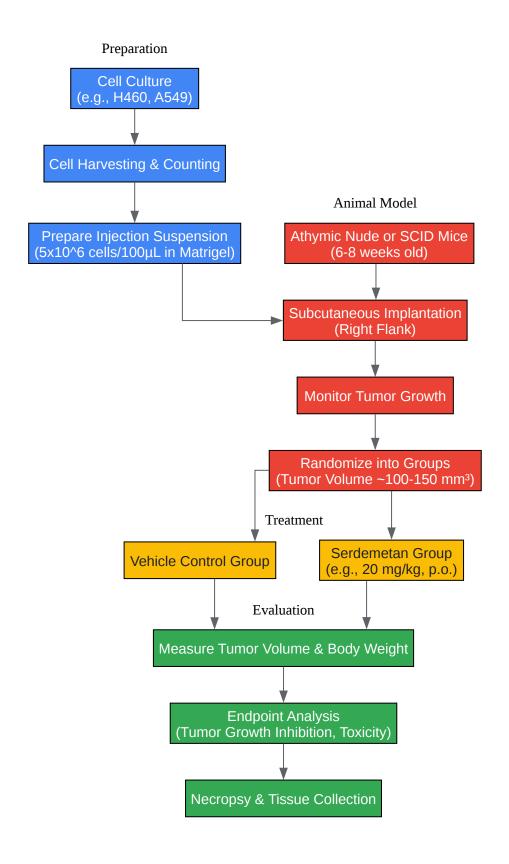
- Add a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin in sterile water.
- Vortex, sonicate for ~20 minutes, and stir vigorously overnight at room temperature to ensure complete dissolution.
- Adjust the pH to ~4 using 0.1N NaOH and bring to the final volume with sterile water.
- · Dosing and Administration:
 - A commonly used dose is 20 mg/kg, administered daily via oral gavage.[3][7]
 - The treatment schedule can be for a specified number of days (e.g., 5 consecutive days)
 and repeated for several weeks.[3]
 - The vehicle control group should receive the same formulation without the active compound.

Efficacy Evaluation

- Tumor Growth Inhibition: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is typically tumor growth inhibition.
- Toxicity Assessment: Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or altered appearance. A body weight loss of more than 20% is a common endpoint for euthanasia.
- Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Mandatory Visualizations

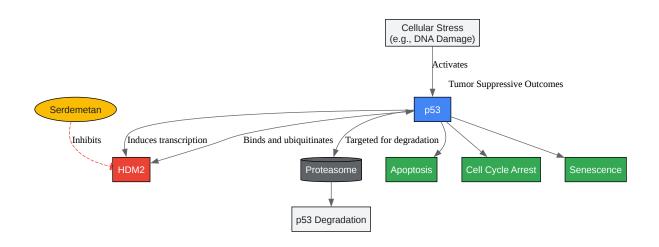




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Caption: Experimental workflow for a **Serdemetan** xenograft mouse model study.





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Caption: Serdemetan's mechanism of action on the p53 signaling pathway.

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